molecular formula C26H21BrO7 B14154679 2,3,4-Tri-o-benzoylpentopyranosyl bromide CAS No. 13035-44-4

2,3,4-Tri-o-benzoylpentopyranosyl bromide

Cat. No.: B14154679
CAS No.: 13035-44-4
M. Wt: 525.3 g/mol
InChI Key: WZNBMSMEBBTFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Tri-o-benzoylpentopyranosyl bromide is an organic compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar, where three hydroxyl groups are replaced by benzoyl groups, and one hydroxyl group is substituted with a bromine atom.

Preparation Methods

The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of hydroxyl groups on a pentopyranose molecule followed by bromination. One common method includes the following steps:

Chemical Reactions Analysis

2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes several types of chemical reactions:

Scientific Research Applications

2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its reactivity as a glycosyl donor. The bromine atom acts as a leaving group, allowing the compound to participate in glycosylation reactions. These reactions typically involve the formation of a glycosidic bond between the pentopyranosyl moiety and a nucleophile, such as an alcohol or amine. The benzoyl protecting groups help to control the reactivity and selectivity of the glycosylation process .

Comparison with Similar Compounds

2,3,4-Tri-o-benzoylpentopyranosyl bromide can be compared with other glycosyl donors, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

13035-44-4

Molecular Formula

C26H21BrO7

Molecular Weight

525.3 g/mol

IUPAC Name

(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate

InChI

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2

InChI Key

WZNBMSMEBBTFBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.